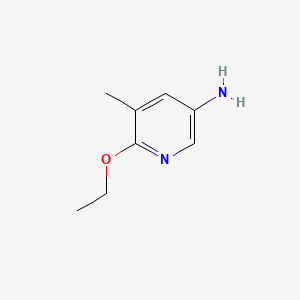

6-Ethoxy-5-methylpyridin-3-amine

Description

Overview of Substituted Aminopyridines in Advanced Chemical Synthesis

Substituted aminopyridines are a crucial class of pyridine (B92270) derivatives that serve as versatile intermediates in advanced chemical synthesis. nih.gov The amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules. The development of efficient synthetic routes to polysubstituted aminopyridines is an active area of research, driven by their importance in medicinal chemistry. rsc.orgmdpi.com

Numerous synthetic strategies have been developed to access these valuable compounds. These methods include multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules in a single step. mdpi.com Other techniques involve cascade reactions, annulation of acyclic precursors, and cross-coupling reactions to build the substituted pyridine core. nih.govrsc.orgacs.org The ability to introduce a variety of substituents onto the pyridine ring with high regioselectivity is a key focus of these synthetic endeavors.

| Synthetic Method | Description | Key Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single pot to form a complex product. mdpi.com | High efficiency, atom economy, and operational simplicity. mdpi.com |

| Domino Reactions | A series of intramolecular reactions are triggered by a single event. rsc.org | Formation of multiple bonds in one sequence, minimizing purification steps. rsc.org |

| [5C + 1N] Annulation | A five-carbon chain reacts with a nitrogen source to form the pyridine ring. nih.gov | Facile access to multi-substituted 2-aminopyridines under mild conditions. nih.gov |

| Metal-Catalyzed Cross-Coupling | Pre-existing pyridine frameworks are functionalized using metal catalysts. rsc.org | High control over the position of new substituents. rsc.org |

Research Trajectories for 6-Ethoxy-5-methylpyridin-3-amine and Related Pyridine Derivatives

The research trajectories for this compound and its analogs are primarily directed by their potential applications in medicinal chemistry and materials science. The specific substitution pattern of an ethoxy group at the 6-position, a methyl group at the 5-position, and an amine at the 3-position provides a unique combination of electronic and steric properties that can be exploited for various purposes.

In medicinal chemistry, research is likely to focus on the synthesis of novel derivatives by modifying the amine group or other positions on the pyridine ring to explore their biological activities. For instance, related pyridine derivatives have been investigated as inhibitors of enzymes like aldehyde dehydrogenase, which is a target in cancer therapy. acs.org Furthermore, the structural motifs present in this compound could be incorporated into larger molecules to modulate their pharmacokinetic properties.

In the realm of materials science, the fluorescent properties of substituted aminopyridines are an area of growing interest. mdpi.com Research could explore the potential of this compound and its derivatives as components of fluorescent probes or organic light-emitting diodes (OLEDs). The ability to tune the emission wavelength by altering the substituents on the pyridine ring makes these compounds attractive for such applications. Future research will likely involve both computational modeling to predict the properties of new derivatives and experimental synthesis and characterization to validate these predictions.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPLNCQMJRMMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734393 | |

| Record name | 6-Ethoxy-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249781-69-8 | |

| Record name | 6-Ethoxy-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 6 Ethoxy 5 Methylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 6-Ethoxy-5-methylpyridin-3-amine is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino, ethoxy, and methyl groups. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.com The substitution pattern is directed by the combined influence of these activating groups. Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this specific molecule, the positions ortho and para to the strongly activating amino group are the most likely sites for substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration would introduce a nitro group onto the pyridine ring, a reaction that is fundamental in the synthesis of many organic compounds. masterorganicchemistry.comntnu.no The precise location of substitution would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Reactivity at the Amine and Ethoxy Substituents

The primary amine and the ethoxy group of this compound are sites of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. smolecule.com For example, it can react with acyl chlorides or anhydrides to form amides.

The ethoxy group can also exhibit nucleophilic character, although it is generally less reactive than the primary amine. Under certain conditions, such as in the presence of a strong acid, the oxygen atom of the ethoxy group can be protonated, making the ethyl group susceptible to nucleophilic attack in an SN2 reaction. Additionally, microwave-assisted nucleophilic substitution of halopyridines using ethanol (B145695) as a solvent has been shown to be an efficient method for introducing ethoxy groups. tandfonline.com

Oxidation Reactions of the Pyridine Nitrogen and Amino Group of this compound

The nitrogen atom of the pyridine ring and the exocyclic amino group are susceptible to oxidation. The pyridine nitrogen can be oxidized to form an N-oxide, while the amino group can undergo oxidation to various products depending on the oxidizing agent and reaction conditions.

The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (mCPBA). wikipedia.orgthieme-connect.de The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more reactive towards both nucleophilic and electrophilic attack. abertay.ac.uk The N-oxide can also be deoxygenated to regenerate the parent pyridine. abertay.ac.uk

The general chemical formula for an amine oxide is R₃N⁺–O⁻. wikipedia.org The formation of an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. wikipedia.orgthieme-connect.de

Reductive Transformations of this compound

The pyridine ring of this compound can undergo reduction under various conditions. Catalytic hydrogenation, typically using a metal catalyst such as palladium, platinum, or nickel, can reduce the pyridine ring to a piperidine (B6355638) ring. The specific conditions of the hydrogenation (temperature, pressure, catalyst) will determine the extent of reduction and the stereochemistry of the resulting piperidine.

Thermal and Photochemical Stability and Degradation Pathways

Photochemical reactions, induced by the absorption of UV light, can lead to rearrangements, isomerizations, or degradation of the molecule. abertay.ac.uk For instance, some phthalocyanines, which are large macrocyclic compounds, have been studied for their photochemical properties and have shown potential as photosensitizers. researchgate.net The stability of similar compounds, such as 3-fluoro-5-methylpyridin-4-amine, has been evaluated in vitro against metabolic enzymes. nih.gov

Derivatization Reactions via the Primary Amine Moiety of this compound

The primary amine group is a versatile handle for the derivatization of this compound, allowing for the synthesis of a wide range of analogs with potentially altered biological activities. researchgate.netresearchgate.net Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to modify the properties of a molecule. acs.org

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups onto the amine nitrogen.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines. nih.gov

These derivatization strategies are widely used in medicinal chemistry to explore structure-activity relationships and to develop new therapeutic agents. acs.orgarkat-usa.org

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Ethoxy 5 Methylpyridin 3 Amine

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

The analysis of the vibrational spectra involves identifying characteristic frequencies associated with specific bonds and functional groups. For 6-Ethoxy-5-methylpyridin-3-amine, the key vibrational modes are predicted based on well-established group frequencies from studies on related pyridine (B92270) derivatives. nih.govaps.org

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | FT-IR, Raman (weak) |

| Aromatic C-H Stretching | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretching (ethoxy, methyl) | 2980 - 2850 | FT-IR, Raman |

| NH₂ Scissoring | 1650 - 1600 | FT-IR |

| C=C, C=N Ring Stretching | 1600 - 1400 | FT-IR, Raman |

| CH₃, CH₂ Bending | 1465 - 1370 | FT-IR |

| C-O-C Asymmetric Stretching (ether) | 1275 - 1200 | FT-IR |

Detailed Vibrational Assignment and Normal Coordinate Analysis

While the table above provides a preliminary assignment, a definitive correlation between spectral bands and molecular motions requires a Normal Coordinate Analysis (NCA). nih.govelixirpublishers.com NCA is a theoretical method that models the molecule as a system of masses and springs, using force constants derived from quantum chemical calculations, often employing Density Functional Theory (DFT). researchgate.netnih.gov

The analysis calculates the theoretical vibrational frequencies and the Potential Energy Distribution (PED) for each mode. The PED quantifies the contribution of each functional group's stretching, bending, or torsion to a given vibrational band, allowing for an unambiguous assignment. nih.gov For a molecule like this compound, NCA would be crucial to differentiate the various C-H bending modes and to resolve the complex fingerprint region where multiple ring vibrations overlap. elixirpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments provides a full picture of the molecular structure.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis of Pyridine Ring and Substituents

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. tandfonline.comresearchgate.net The substituents on the pyridine ring—the electron-donating ethoxy (-OEt), methyl (-CH₃), and amino (-NH₂) groups—exert a significant influence on the chemical shifts of the ring protons and carbons.

Predicted ¹H NMR Chemical Shifts: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the protons of the ethoxy and methyl groups.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | 7.5 - 7.8 | d (doublet) | ~2-3 Hz |

| H-4 | 6.7 - 7.0 | d (doublet) | ~2-3 Hz |

| -NH₂ | 3.5 - 5.0 | br s (broad singlet) | N/A |

| -OCH₂CH₃ | 4.1 - 4.4 | q (quartet) | ~7 Hz |

| -CH₃ | 2.1 - 2.3 | s (singlet) | N/A |

| -OCH₂CH₃ | 1.3 - 1.5 | t (triplet) | ~7 Hz |

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The influence of electronegative oxygen and nitrogen atoms causes significant downfield shifts for the carbons they are attached to. organicchemistrydata.org

| Carbon | Predicted δ (ppm) |

| C-6 | 158 - 162 |

| C-3 | 138 - 142 |

| C-5 | 130 - 135 |

| C-2 | 125 - 130 |

| C-4 | 120 - 125 |

| -OCH₂CH₃ | 62 - 66 |

| -CH₃ | 15 - 18 |

| -OCH₂CH₃ | 14 - 16 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the most prominent COSY correlation would be between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group. A weaker correlation might be observed between the two aromatic protons, H-2 and H-4, if a small four-bond coupling exists.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would definitively link the predicted proton signals to their corresponding carbon signals in the tables above (e.g., the signal at δH ~7.6 ppm to the C-2 carbon, the signal at δH ~4.2 ppm to the -OCH₂- carbon, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D experiment for structural elucidation, as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. Key HMBC correlations expected for this compound would include:

Protons of the ethoxy -OCH₂- group to the C-6 carbon of the pyridine ring.

Protons of the methyl -CH₃ group to C-5, C-6, and C-4.

Aromatic proton H-2 to carbons C-3, C-4, and C-6.

Aromatic proton H-4 to carbons C-2, C-3, C-5, and the methyl carbon. These correlations piece together the individual fragments (ethoxy, methyl, amine, and pyridine ring) into the final, correct structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Orbital Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. For aromatic compounds like substituted pyridines, the primary absorptions are due to π→π* and n→π* transitions. bas.bg

The pyridine ring itself has characteristic absorptions which are modified by the substituents. The amino, ethoxy, and methyl groups are all electron-donating, acting as auxochromes that typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. cdnsciencepub.com

The electronic transitions are fundamentally governed by the energy difference between the molecule's electronic orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO→LUMO transition represents the lowest energy electronic excitation. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the energies of these orbitals and predict the absorption wavelengths (λmax). ias.ac.inresearchgate.net

Expected Electronic Transitions for this compound:

| Transition | Orbital Origin | Predicted λmax region (nm) |

|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. | 250 - 300 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 Da).

For this compound, the molecular formula is C₈H₁₂N₂O. Using the precise masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated.

Theoretical Mass Calculation:

Molecular Formula: C₈H₁₂N₂O

Monoisotopic Mass: 152.09496 g/mol

An HRMS experiment, commonly using a soft ionization technique like Electrospray Ionization (ESI), would yield an experimental mass for the protonated molecule [M+H]⁺ at approximately m/z 153.1027. The experimental value matching the theoretical value to four or five decimal places provides unequivocal confirmation of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While specific crystallographic data for this compound is not widely available in published literature, the analysis of a closely related compound, 6-Methylpyridin-3-amine , offers significant insights into the expected structural features. The crystal structure of 6-Methylpyridin-3-amine has been determined and reveals key aspects of how these types of molecules arrange themselves in the solid state. bldpharm.comptfarm.pl

In the crystal structure of 6-Methylpyridin-3-amine, the pyridine ring is essentially planar. The amine and methyl substituents lie nearly in the plane of the ring. A critical feature of the crystal packing is the formation of intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule. bldpharm.comptfarm.pl This network of hydrogen bonds plays a crucial role in stabilizing the crystal structure.

It is highly probable that this compound would exhibit similar structural motifs. The ethoxy group, being larger than the methyl group in the comparative structure, might introduce some steric effects that could influence the planarity and the specifics of the crystal packing, but the fundamental hydrogen bonding interactions are expected to be a dominant feature.

Below is a table summarizing the crystallographic data for the related compound, 6-Methylpyridin-3-amine. bldpharm.comptfarm.pl

| Parameter | Value for 6-Methylpyridin-3-amine |

| Chemical Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4240 (17) |

| b (Å) | 7.0560 (14) |

| c (Å) | 10.658 (2) |

| β (°) | 105.23 (3) |

| Volume (ų) | 611.3 (2) |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonding | N-H···N |

Disclaimer: The data presented in this table is for the related compound 6-Methylpyridin-3-amine and is intended to be illustrative of the expected crystallographic features of this compound.

Chromatographic Methods for Purity Assessment in Research (HPLC, GC)

Chromatographic techniques are indispensable for the assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used methods in research and quality control for separating and quantifying components in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector, commonly a UV-Vis detector, is used to monitor the eluent and generate a chromatogram. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks.

While a specific validated HPLC method for this compound is not publicly documented, an exemplary method based on common practices for analyzing aromatic amines is presented below. ptfarm.pld-nb.inforesearchgate.net

| Parameter | Exemplary Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Disclaimer: The HPLC conditions provided are exemplary and would require optimization and validation for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, GC can be an effective method for purity determination, provided it is thermally stable and sufficiently volatile. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection.

An exemplary set of GC conditions for the analysis of a substituted pyridine amine is outlined below. cdc.govresearchgate.net

| Parameter | Exemplary Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Disclaimer: The GC conditions provided are exemplary and would require optimization and validation for the specific analysis of this compound.

Computational and Theoretical Investigations of 6 Ethoxy 5 Methylpyridin 3 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory has become a staple in computational chemistry for its ability to accurately predict the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible approach to study complex molecular systems. For this investigation, calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to ensure a high level of accuracy.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 6-Ethoxy-5-methylpyridin-3-amine, this process would involve finding the global minimum on the potential energy surface. Conformational analysis is particularly important for the ethoxy group, which can rotate around the C-O bond, leading to different conformers. The most stable conformer is the one with the lowest energy, and its geometric parameters, such as bond lengths and angles, provide the foundation for all subsequent calculations. In studies of similar molecules like 2-amino-5-methylpyridine, DFT calculations have been successfully used to determine their optimized geometries. researchgate.net

Table 1: Theoretically Optimized Geometrical Parameters of a Related Aminopyridine

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (pyridine ring) | ~1.34 |

| C-C (pyridine ring) | ~1.39 |

| C-N (amino group) | ~1.38 |

| N-H (amino group) | ~1.01 |

| C-N-C (pyridine ring) | ~117° |

| H-N-H (amino group) | ~115° |

Note: These values are representative of a typical aminopyridine structure as determined by DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Energy and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For substituted pyridines, the HOMO is often localized on the amino group and the pyridine (B92270) ring, while the LUMO is distributed over the pyridine ring. researchgate.netnih.gov

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Substituted Aminopyridine

| Parameter | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These energy ranges are typical for aminopyridine derivatives as calculated by DFT methods.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be around the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group. Regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack, which would be expected around the hydrogen atoms of the amino group. researchgate.netredalyc.org

Reactivity Indices and Fukui Function Calculations

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Fukui functions take this a step further by identifying the specific atoms within a molecule that are most likely to be involved in a reaction. These calculations can pinpoint the sites for electrophilic, nucleophilic, and radical attack, offering a more detailed picture of the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). This delocalization, known as hyperconjugation, contributes to the stability of the molecule. In this compound, significant hyperconjugative interactions would be expected between the lone pair of the amino nitrogen and the antibonding orbitals of the pyridine ring, as well as between the oxygen lone pairs and adjacent antibonding orbitals. These interactions are indicative of intramolecular charge transfer (ICT) and are crucial for understanding the molecule's electronic properties. researchgate.netredalyc.org

Table 3: Significant NBO Interactions in a Related Aminopyridine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π(C-C) | High |

| LP (O) | σ(C-C) | Moderate |

| σ (C-H) | σ*(C-C) | Low |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. Higher values indicate stronger interactions.

Theoretical Vibrational and Electronic Spectra Simulation

Computational methods can also be used to simulate the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of a molecule. Theoretical vibrational analysis involves calculating the frequencies and intensities of the normal modes of vibration. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be made. This is a powerful tool for confirming the structure of a synthesized compound. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and simulate the UV-Vis spectrum, providing insights into the molecule's photophysical properties. tandfonline.com

Table 4: Calculated Vibrational Frequencies for Key Functional Groups in an Aminopyridine Analog

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Amino (NH₂) | Symmetric Stretch | ~3400 |

| Amino (NH₂) | Asymmetric Stretch | ~3500 |

| Methyl (CH₃) | Symmetric Stretch | ~2900 |

| Pyridine Ring | C-N Stretch | ~1300 |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 |

Note: These are representative scaled frequencies. Experimental values may vary.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant research interest due to their potential applications in a variety of photonic technologies, including telecommunications and optical data storage. acs.orgmdpi.com The NLO response of a material is characterized by its ability to alter the properties of light, a phenomenon that arises from the interaction of intense electromagnetic fields with the material's electrons. At the molecular level, this response is quantified by hyperpolarizabilities, with the first hyperpolarizability (β) being a key parameter for second-order NLO materials. mdpi.com

The magnitude of the first hyperpolarizability is strongly dependent on the molecular structure, particularly the presence of electron-donating (donor) and electron-accepting (acceptor) groups linked by a π-conjugated system. mdpi.commdpi.com This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation, which is a primary determinant of the NLO response. mdpi.com Materials with high β values typically possess a large ground-state dipole moment and exhibit significant changes in dipole moment upon electronic excitation.

In the case of this compound, the pyridine ring acts as the π-conjugated bridge. The substituents on this ring are crucial in determining its NLO characteristics. The molecule features three electron-donating groups: an amino (-NH2) group, an ethoxy (-OC2H5) group, and a methyl (-CH3) group. The amino group is a particularly strong electron donor, and its presence is known to significantly enhance NLO properties in organic molecules. psu.edumdpi.com The ethoxy and methyl groups are also electron-donating, albeit to a lesser extent than the amino group. tandfonline.comresearchgate.net The collective effect of these donor groups is an increase in the electron density of the pyridine ring, which is expected to lead to a significant NLO response. The arrangement of these groups on the pyridine ring, which itself has an inherent charge distribution, can lead to a notable molecular dipole moment and hyperpolarizability.

Table 1: Predicted Non-Linear Optical Properties of this compound

| Property | Predicted Value | Unit |

| Dipole Moment (μ) | ~ 3 - 5 | Debye |

| First Hyperpolarizability (β) | ~ 10 - 30 x 10⁻³⁰ | esu |

Note: The values presented in this table are theoretical predictions based on trends observed for structurally similar molecules in the literature and are intended for illustrative purposes. Actual experimental or computational values may differ.

Quantum Chemical Descriptors for Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. researchgate.net These descriptors are essential for establishing structure-property relationships and are routinely calculated using methods like Density Functional Theory (DFT). doi.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them (ΔE).

The HOMO is the outermost orbital containing electrons and its energy (E_HOMO) is related to the molecule's ability to donate electrons; a higher E_HOMO indicates a better electron donor. irjweb.com The LUMO is the innermost orbital without electrons, and its energy (E_LUMO) corresponds to the molecule's ability to accept electrons; a lower E_LUMO signifies a better electron acceptor. irjweb.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. acs.org A small energy gap implies that the molecule is more reactive, less stable, and more easily polarizable, which often correlates with enhanced NLO properties. mdpi.com

For this compound, the presence of strong electron-donating groups (amino, ethoxy, and methyl) is predicted to have a significant impact on its quantum chemical descriptors. Electron-donating groups are known to raise the energy of the HOMO, making the molecule a better electron donor. nih.gov This effect simultaneously tends to lower the HOMO-LUMO energy gap, suggesting higher reactivity and polarizability. nih.govresearchgate.net The combined influence of the amino, ethoxy, and methyl groups is expected to result in a relatively high HOMO energy and a small HOMO-LUMO gap for this compound compared to unsubstituted pyridine. nih.govresearchgate.net

Other important descriptors include ionization potential (IP) and electron affinity (EA). IP is the energy required to remove an electron from a molecule (related to E_HOMO), while EA is the energy released when an electron is added (related to E_LUMO). Molecules with low IP and high EA are generally more reactive. The electron-donating nature of the substituents in this compound would likely result in a relatively low ionization potential.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value Range | Unit | Significance |

| E_HOMO | -5.5 to -5.0 | eV | Electron-donating ability |

| E_LUMO | -1.0 to -0.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | eV | Reactivity, Polarizability |

| Ionization Potential (IP) | 6.0 to 6.5 | eV | Ease of electron removal |

| Electron Affinity (EA) | 0.5 to 1.0 | eV | Ease of electron acceptance |

Note: The values in this table are theoretical predictions based on trends observed for substituted pyridines in the literature. They serve as estimates to illustrate the expected electronic characteristics.

Applications of 6 Ethoxy 5 Methylpyridin 3 Amine and Its Derivatives in Chemical Research

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The chemical structure of 6-ethoxy-5-methylpyridin-3-amine, featuring an amino group, an ethoxy substituent, and a methyl group on a pyridine (B92270) ring, makes it a highly versatile intermediate in organic synthesis. The amino group can readily undergo a variety of transformations, including diazotization, acylation, and alkylation, allowing for the introduction of a wide range of functional groups. This reactivity is crucial for the construction of more complex molecular architectures.

The pyridine ring itself provides a stable aromatic core that can be further functionalized. The strategic placement of the ethoxy and methyl groups influences the regioselectivity of subsequent reactions, guiding the synthesis towards specific isomers. For instance, the electron-donating nature of the ethoxy and methyl groups can activate the pyridine ring towards electrophilic substitution, while the nitrogen atom in the ring can direct metallation reactions to adjacent positions. This controlled reactivity is essential for the efficient synthesis of intricate organic molecules with well-defined structures. Amines, in general, are considered valuable building blocks in organic synthesis due to their diverse reactivity, which facilitates the creation of complex molecules such as pharmaceuticals and agrochemicals through various functionalization reactions. smolecule.com

Scaffold for the Construction of Novel Heterocyclic Ring Systems

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of novel heterocyclic ring systems. The amino group can participate in cyclization reactions with a variety of bifunctional reagents to form fused or spirocyclic structures.

For example, condensation of the amino group with α,β-unsaturated ketones or esters can lead to the formation of fused dihydropyridine (B1217469) or pyridone rings. Furthermore, reaction with dicarbonyl compounds or their equivalents can be employed to construct fused five- or six-membered heterocyclic rings, such as imidazopyridines or pyrazolopyridines. The synthesis of polyfunctionally substituted pyridine-2(1H)-thione derivatives, which serve as precursors to various bicyclic and polycyclic systems, highlights the utility of substituted pyridines in building complex heterocyclic frameworks. scirp.org The development of methods for constructing polycyclic pyridones often relies on the ring-opening transformations of suitable precursors, showcasing the importance of versatile building blocks in accessing biologically significant molecules. bldpharm.com

The ability to construct such diverse heterocyclic systems is of significant interest in medicinal chemistry and materials science, where the nature of the heterocyclic core plays a crucial role in determining the biological activity or physical properties of the final molecule.

Precursor in the Development of Advanced Materials with Specific Electronic or Optical Properties

Substituted pyridines, including aminopyridines, are increasingly being explored as components of advanced materials with tailored electronic and optical properties. The pyridine ring, being an electron-deficient aromatic system, can act as an electron-accepting unit in conjugated polymers and small molecules. The incorporation of electron-donating groups, such as the ethoxy and amino groups in this compound, can modulate the electronic band gap and photophysical properties of these materials.

For instance, derivatives of this compound could be polymerized or incorporated into larger conjugated systems to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The amino group provides a convenient handle for polymerization or for linking the pyridine unit to other chromophores. The synthesis of aminopyridinium p-nitrobenzoate, a novel optoelectronic crystal, demonstrates the potential of aminopyridine derivatives in this field. researchgate.net The wide transparency range and suitable band gap of such materials make them promising candidates for optoelectronic applications. imanagerpublications.com The π-electron delocalization arising from the pyridine ring and its substituents is a key factor in their nonlinear optical properties. imanagerpublications.com

Design and Synthesis of Chemically Diverse Analogues for Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

In the field of drug discovery and chemical biology, understanding the relationship between the structure of a molecule and its biological activity is paramount. The this compound scaffold provides an excellent starting point for generating libraries of chemically diverse analogues for structure-activity relationship (SAR) studies.

By systematically modifying the ethoxy, methyl, and amino groups, as well as the substitution pattern on the pyridine ring, researchers can probe the specific interactions between a molecule and its biological target. For example, a study on 5-lipoxygenase-activating protein (FLAP) inhibitors involved SAR studies centered around a 6-ethoxypyridin-3-yl moiety to discover compounds with significantly increased potency. researchgate.net This highlights how subtle changes to the pyridine scaffold can have a profound impact on biological activity. The analysis of the structure-antiproliferative activity relationship of pyridine derivatives has shown that the number and position of substituents like methoxy (B1213986) groups, as well as the presence of other functional groups and rings, significantly affect their biological efficacy. mdpi.com

The ability to synthesize a wide range of analogues from a common intermediate like this compound is highly advantageous for efficient lead optimization in drug discovery programs.

Utility in Agrochemical and Specialty Chemical Research as a Building Block

The pyridine ring is a common motif in a variety of agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is critical for the biological activity of these compounds. This compound serves as a valuable building block for the synthesis of novel agrochemical candidates.

A European patent application describes agrochemical compositions containing a compound with a {5-bromo-6-[(1R)-1-(3,5-difluorophenyl)ethoxy]-2-methylpyridin-3-yl} moiety, demonstrating the direct relevance of this structural class in the development of new crop protection agents. epo.org The diverse reactivity of aminopyridines allows for their use in creating complex molecules for various applications, including agrochemicals. smolecule.com The synthesis of trifluoromethyl-containing heterocycles, which are important in agrochemistry, often utilizes substituted pyridine precursors. researchgate.net

Beyond agrochemicals, this versatile building block can be employed in the synthesis of a range of specialty chemicals, where the unique properties conferred by the substituted pyridine ring are desired.

Exploration as a Ligand Precursor in Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can coordinate to a wide variety of metal ions, forming stable complexes with diverse geometries and electronic properties.

The electronic properties of the pyridine ligand, which can be tuned by the ethoxy and methyl substituents, influence the properties of the resulting metal complex, such as its redox potential and catalytic activity. Pyridine and its derivatives are widely used as ligands to stabilize metals in complexes for homogeneous catalysis. researchgate.net The synthesis of coordination compounds with aminopyridine ligands has been extensively studied, revealing their ability to form complexes with various transition metals. nih.gov The amino group can also be further functionalized to create multidentate ligands, which can form even more stable and intricate coordination complexes.

Development of Novel Catalytic Systems Utilizing this compound Moieties

Metal complexes featuring substituted pyridine ligands have shown great promise as catalysts in a variety of organic transformations. The development of novel catalytic systems based on this compound moieties is an active area of research.

The electronic and steric properties of the ligand, which are influenced by the ethoxy and methyl groups, can have a significant impact on the catalytic activity and selectivity of the metal center. For example, palladium(II) complexes with substituted pyridine ligands have been shown to be efficient precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The basicity of the pyridine ligand can correlate with the catalytic efficiency. acs.org Ruthenium complexes with substituted pyridine-quinoline ligands have also demonstrated catalytic activity in transfer hydrogenation reactions. mdpi.com

By systematically modifying the ligand structure, researchers can fine-tune the catalytic properties of the resulting metal complexes for specific applications, such as in fine chemical synthesis or polymerization.

Q & A

Q. What strategies enable the synthesis of advanced this compound derivatives for high-throughput screening?

- Methodology :

- Parallel synthesis : Use automated liquid handlers to vary substituents (e.g., position 2: halogens, sulfonamides).

- Click chemistry : Attach triazole moieties via CuAAC reactions for library diversification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.